6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile
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Overview
Description
6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 4-pentylcyclohexyl group and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-pentylcyclohexyl)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-pentylcyclohexyl bromide with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of advanced materials and functional polymers.
Mechanism of Action
The mechanism of action of 6-(4-pentylcyclohexyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonitrile group allows for potential interactions with nucleophilic sites in biological systems, while the hydrophobic 4-pentylcyclohexyl group can influence the compound’s bioavailability and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diarylpyridine-3-carbonitriles: These compounds share the pyridine-3-carbonitrile core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated chalcones: These compounds have a similar carbonitrile group but differ in their overall structure and functional groups.
Uniqueness
6-(4-Pentylcyclohexyl)pyridine-3-carbonitrile is unique due to the presence of the 4-pentylcyclohexyl group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and potential applications. This structural feature sets it apart from other pyridine-3-carbonitrile derivatives and contributes to its specific properties and uses.
Properties
Molecular Formula |
C17H24N2 |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
6-(4-pentylcyclohexyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H24N2/c1-2-3-4-5-14-6-9-16(10-7-14)17-11-8-15(12-18)13-19-17/h8,11,13-14,16H,2-7,9-10H2,1H3 |
InChI Key |
BWMKLXHFZODGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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